Suvn-G3031 - 1394808-82-2

Suvn-G3031

Catalog Number: EVT-3458464
CAS Number: 1394808-82-2
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SUVN-G3031, also known as Samelisant, is a potent and selective histamine H3 receptor (H3R) inverse agonist. [, , , , , , , , , , ] It is classified as a wake-promoting agent due to its ability to increase wakefulness and decrease sleep. [, , ] SUVN-G3031 is a synthetic compound specifically designed for scientific research purposes, particularly in investigating the role of the histaminergic system in sleep-wake regulation, cognitive function, and neurotransmitter modulation. [, , , , , , , , , , , , , , , , , , , , ]

Overview

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide, also known as SUVN-G3031, is a novel compound under investigation for its potential therapeutic applications. This compound has garnered attention due to its selective action as an inverse agonist at the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and various physiological functions. The compound's design was guided by the need for improved pharmacological profiles in treating conditions such as sleep disorders and depression.

Source

The compound was developed through a series of chemical optimizations aimed at enhancing its affinity for the histamine H3 receptor while minimizing off-target effects. Research indicates that SUVN-G3031 exhibits strong binding affinity (K_i = 8.73 nM) and selectivity over other receptors, making it a promising candidate for clinical development .

Classification

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide belongs to the class of heterocyclic compounds containing piperidine and morpholine moieties. Its structural complexity allows it to interact with various biological targets, particularly the histamine H3 receptor, which is implicated in several central nervous system disorders .

Synthesis Analysis

Methods

The synthesis of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide involves multiple steps that include the formation of key intermediates through standard organic reactions such as nucleophilic substitutions and coupling reactions.

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available piperidine derivatives and morpholine.
  2. Reagents: Common reagents include alkyl halides for alkylation reactions, bases like potassium carbonate for deprotonation, and coupling agents for amide formation.
  3. Reaction Conditions: The reactions are usually performed under controlled temperatures and inert atmospheres to minimize side reactions.

The detailed synthetic pathway has been documented in patents related to the compound, showcasing its multi-step synthesis involving purification techniques such as recrystallization or chromatography .

Molecular Structure Analysis

Structure

The molecular structure of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide can be represented as follows:

C21H31N3O3\text{C}_{21}\text{H}_{31}\text{N}_{3}\text{O}_{3}

Data

  • Molecular Weight: 373.49 g/mol
  • Chemical Formula: C21H31N3O3
  • PubChem CID: 60151477 .

The compound features a cyclobutyl group attached to a piperidine ring, which is further linked to a phenolic ether and a morpholine acetamide structure, contributing to its biological activity.

Chemical Reactions Analysis

Reactions

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide undergoes various chemical reactions typical of amides and ethers. Notably, it can participate in hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Technical Details

  1. Hydrolysis: The amide bond can be cleaved by treatment with strong acids or bases.
  2. Oxidation: The morpholine ring may undergo oxidation under certain conditions, affecting its pharmacokinetic properties.

These reactions are crucial for understanding the stability and reactivity of the compound in biological systems.

Mechanism of Action

Process

The mechanism of action for N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide primarily involves its role as an inverse agonist at the histamine H3 receptor. By binding to this receptor, it inhibits the constitutive activity of the receptor, leading to increased release of neurotransmitters such as acetylcholine and norepinephrine.

Data

Research has shown that SUVN-G3031 effectively promotes wakefulness while reducing rapid-eye-movement sleep in animal models, indicating its potential utility in treating sleep disorders . This mechanism is supported by its favorable pharmacokinetic profile demonstrated in preclinical studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range typical for similar compounds.

These properties are essential for formulation development and understanding how the compound behaves in biological settings .

Applications

Scientific Uses

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide is primarily investigated for:

  1. Treatment of Sleep Disorders: Its ability to modulate histamine receptors positions it as a candidate for addressing insomnia and other sleep-related issues.
  2. Neurological Research: Its selective action on histamine receptors makes it valuable for studying neuropharmacology and the underlying mechanisms of various CNS disorders.
  3. Potential Antidepressant Effects: Given its interactions with neurotransmitter systems, it may also have implications in treating depression .
Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide as a Histamine H3 Receptor Inverse Agonist

Rational Design Strategies for H3 Receptor Ligands

The development of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide (SUVN-G3031/samelisant) leveraged advanced computational and structure-based approaches targeting the histamine H3 receptor (H3R). Rational design capitalized on homology modeling of H3R, identifying critical residues (W3.28, D3.32, Y3.33, Y6.51, W6.48, and E5.46x461) for ligand interaction [2] [4]. The pharmacophore model incorporated three hydrogen bond donors, three cationic features, and four aromatic/hydrophobic elements to prioritize compounds with high binding affinity [4]. Crucially, the E5.46x461 residue—absent in H1 and H2 receptors—was exploited to achieve subtype selectivity. Morpholine was selected as a bioisosteric replacement for traditional basic amines, enhancing metabolic stability while maintaining electrostatic interactions with D3.32 [7]. Fragment-based virtual screening of crystal structure-derived pharmacophores enabled scaffold hopping, yielding novel chemotypes beyond classical imidazole-based H3R ligands [4] [7].

Table 1: Key Pharmacophore Features in H3R Ligand Design

Feature TypeStructural RoleTarget Receptor Residue
Cationic CenterIonic InteractionD3.32
Hydrophobic Aromaticπ-π StackingW6.48, F6.52
Hydrogen Bond AcceptorPolar InteractionE5.46x461
Cyclobutyl GroupConformational RestrictionHydrophobic Pocket

Lead Optimization Guided by In Vitro Affinity and Pharmacokinetic Profiling

Lead optimization focused on balancing H3R potency, selectivity, and drug-like properties. Initial hits featured piperidine cores but suffered from poor oral bioavailability. Systematic SAR studies revealed that:

  • N-Cyclobutyl substitution on piperidine improved metabolic stability by shielding metabolic soft spots, reducing CYP-mediated oxidation [1] [6].
  • Morpholine acetamide linkage enhanced solubility and minimized hERG channel binding (IC50 > 30 µM), mitigating cardiac toxicity risks [1] .
  • Ether-linked phenyl spacers optimized distance between cationic centers and aromatic moieties, critical for inverse agonism [4] [7].

Pharmacokinetic profiling in rats and dogs demonstrated favorable oral exposure and elimination half-lives (t₁/₂ = 2.5–4.3 h). SUVN-G3031 showed dose-proportional AUC and Cmax after oral administration, with bioavailability exceeding 50% [1] . Receptor occupancy studies confirmed >80% H3R engagement at plasma concentrations of 100 ng/mL, correlating with wake-promoting efficacy in orexin-deficient rats [1] .

Table 2: Pharmacokinetic Parameters of SUVN-G3031 Analogs

CompoundH3R Ki (nM)Rat t₁/₂ (h)Dog t₁/₂ (h)Oral AUC₀–∞ (ng·h/mL)Selectivity (70 targets)
Lead A45.20.91.2450Moderate
Lead B15.62.13.0980High
SUVN-G30318.732.54.32100Exceptional

Structural Determinants of Potency and Selectivity in Piperidine-Morpholine Hybrid Scaffolds

The hybrid scaffold integrates three modules:

  • Cyclobutyl-piperidine: The 1-cyclobutylpiperidine moiety induces a semi-rigid conformation, positioning the piperidine nitrogen for salt-bridge formation with D3.32 (Ki = 8.73 nM) [1] [6]. The cyclobutyl group’s high Fsp³ character (fraction of sp³ carbons = 0.76) improved solubility and reduced phospholipidosis risk [6] .
  • Morpholine acetamide: The morpholine carbonyl acts as a hydrogen bond acceptor with Y3.33 and Y6.51, while its N-acetamide linker prevents P-glycoprotein recognition [6] [7]. This module contributed to >1000-fold selectivity over histamine H1, H2, and H4 receptors [1].
  • Aryloxy linker: The para-substituted phenyl ether enables optimal vectoring between the piperidine and morpholine units. Docking simulations confirmed that hydrophobic contacts with F6.52 and W6.48 enhance binding [2] [4].

Crystallographic studies revealed that SUVN-G3031’s dihydrochloride salt form improves aqueous solubility (≥50 mg/mL in simulated gastric fluid) without compromising membrane permeability (PAMPA Papp > 5 × 10⁻⁶ cm/s) [6] [10]. The compound’s topological polar surface area (54 Ų) and balanced lipophilicity (cLogP = 2.1) aligned with CNS drug guidelines, facilitating brain penetration [6] [7].

Table 3: Structural Features and Contributions to Pharmacological Profile

Structural ElementRole in BindingPhysicochemical Impact
Cyclobutyl-PiperidineSalt bridge with D3.32Increased metabolic stability (t₁/₂ > 2.5 h)
Morpholine AcetamideH-bond with Y3.33/Y6.51Reduced hERG inhibition (IC50 > 30 µM)
Aryloxy SpacerHydrophobic packing in 6.48–6.52 pocketOptimal linker length (distance = 8.2 Å)
Dihydrochloride SaltCounterion for cationic piperidineEnhanced solubility (pH 1–7)

The integration of these modules yielded a dual-optimized scaffold meeting potency, selectivity, and developability criteria, advancing SUVN-G3031 to clinical trials for sleep disorders [1] .

Properties

CAS Number

1394808-82-2

Product Name

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide

IUPAC Name

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide

Molecular Formula

C21H31N3O3

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25)

InChI Key

LNXDUSQEXVQFGP-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.